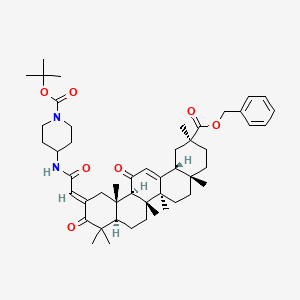
Apoptosis inducer 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apoptosis inducer 7 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of apoptosis inducer 7 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Cyclization: The intermediates may undergo cyclization reactions to form the core structure of this compound.
Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Large quantities of starting materials are processed in batches, with careful control of reaction parameters such as temperature, pressure, and pH.
Continuous Flow Synthesis: In some cases, continuous flow reactors are used to improve efficiency and scalability.
化学反应分析
Types of Reactions
Apoptosis inducer 7 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Apoptosis inducer 7 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical biology studies.
Biology: Employed in cell biology research to study apoptosis pathways and mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, where it can induce apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic compounds.
作用机制
The mechanism of action of apoptosis inducer 7 involves the activation of specific molecular pathways that lead to programmed cell death. Key steps include:
Activation of Caspases: this compound activates caspases, which are proteases that play a central role in the execution of apoptosis.
Mitochondrial Pathway: The compound may induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and activation of downstream apoptotic signals.
Death Receptor Pathway: In some cases, this compound may interact with death receptors on the cell surface, triggering extrinsic apoptotic pathways.
相似化合物的比较
Apoptosis inducer 7 can be compared with other apoptosis-inducing compounds, such as:
Paclitaxel: A chemotherapy drug that induces apoptosis by stabilizing microtubules and preventing cell division.
Doxorubicin: An anthracycline antibiotic that induces apoptosis through DNA intercalation and inhibition of topoisomerase II.
Staurosporine: A potent protein kinase inhibitor that induces apoptosis by inhibiting multiple kinases involved in cell survival.
Uniqueness
This compound is unique in its specific mechanism of action and its ability to selectively induce apoptosis in certain cell types. Its distinct molecular structure and pathway activation make it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C49H68N2O7 |
|---|---|
分子量 |
797.1 g/mol |
IUPAC 名称 |
tert-butyl 4-[[(2E)-2-[(4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-4,4,6a,6b,8a,11,14b-heptamethyl-3,14-dioxo-11-phenylmethoxycarbonyl-4a,5,6,7,8,9,10,12,12a,14a-decahydro-1H-picen-2-ylidene]acetyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C49H68N2O7/c1-43(2,3)58-42(56)51-24-17-33(18-25-51)50-38(53)26-32-28-47(8)37(44(4,5)40(32)54)16-19-49(10)39(47)36(52)27-34-35-29-46(7,21-20-45(35,6)22-23-48(34,49)9)41(55)57-30-31-14-12-11-13-15-31/h11-15,26-27,33,35,37,39H,16-25,28-30H2,1-10H3,(H,50,53)/b32-26+/t35-,37-,39+,45+,46-,47-,48+,49+/m0/s1 |
InChI 键 |
KYDXNZGGBRYTHC-GJLAEWTHSA-N |
手性 SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C/C(=C\C(=O)NC6CCN(CC6)C(=O)OC(C)(C)C)/C(=O)C5(C)C)C)C)(C)C(=O)OCC7=CC=CC=C7 |
规范 SMILES |
CC1(C2CCC3(C(C2(CC(=CC(=O)NC4CCN(CC4)C(=O)OC(C)(C)C)C1=O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)OCC7=CC=CC=C7)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















